Product packaging for Diprop-2-ynyl butanedioate(Cat. No.:CAS No. 4580-40-9)

Diprop-2-ynyl butanedioate

Cat. No.: B1594197
CAS No.: 4580-40-9
M. Wt: 194.18 g/mol
InChI Key: MNANQFINLWEMEJ-UHFFFAOYSA-N
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Description

Overview of Alkyne-Functionalized Molecules in Organic and Polymer Chemistry

Alkyne-functionalized molecules are pivotal in both organic and polymer chemistry due to the unique reactivity of the carbon-carbon triple bond. numberanalytics.com This triple bond, composed of one sigma and two pi bonds, imparts high reactivity, making alkynes valuable precursors for synthesizing complex molecules. numberanalytics.com Alkynes can be categorized as either terminal, with the triple bond at the end of a carbon chain, or internal, with the triple bond located within the chain. numberanalytics.com This structural difference influences their reactivity and the types of reactions they can undergo. numberanalytics.com

In polymer science, the incorporation of alkyne units into polymer chains can significantly enhance properties such as thermal stability, mechanical strength, and optical characteristics. numberanalytics.com Furthermore, alkynes are fundamental to "click chemistry," a set of powerful and reliable reactions for the simple and modular synthesis of new compounds. numberanalytics.com The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction that has become an indispensable tool for polymer functionalization and the creation of complex polymer architectures. numberanalytics.comsigmaaldrich.com This reaction is highly selective, tolerates a wide range of functional groups and solvents, and is compatible with numerous substrates. researchgate.net

The versatility of alkyne-functionalized molecules extends to their use in various polymerization techniques, including acyclic diene metathesis (ADMET), which produces polymers with unsaturated backbones and well-defined structures. numberanalytics.com The ability to introduce terminal azide (B81097) and alkyne functionalities at specific locations within macromolecular building blocks has been advanced by developments in controlled polymerization techniques like atom transfer radical polymerization (ATRP). sigmaaldrich.com These controlled polymerizations yield polymers with well-defined end-groups that can be converted into terminal azide and alkyne functionalities for subsequent "click" reactions. sigmaaldrich.com

Significance of Diprop-2-ynyl Butanedioate as a Bifunctional Building Block

This compound, also known as di(prop-2-yn-1-yl) succinate (B1194679), is a notable example of a bifunctional building block. achemblock.com Its structure features two terminal alkyne groups and a central butanedioate (succinate) spacer. This bifunctionality allows it to react at both ends, making it an ideal crosslinking agent or chain extender in the synthesis of polymers.

The presence of two propargyl ester moieties makes this compound a valuable monomer in step-growth polymerization. researchgate.net It can be used to create polymers with reactive alkyne groups along the polymer backbone. These alkyne groups can then be further modified through "click" chemistry, allowing for the attachment of various functional molecules and the tailoring of the polymer's properties for specific applications. researchgate.net For instance, this strategy has been employed to functionalize industrially significant step-growth polymers. researchgate.net

The general physical and chemical properties of this compound are summarized in the table below.

PropertyValue
CAS Number 4580-40-9
Molecular Formula C10H10O4
Molecular Weight 194.19 g/mol
Appearance Colorless liquid
Melting Point 39-40 °C
Boiling Point 273.1 °C at 760 mmHg
Density 1.155 g/cm³
Refractive Index 1.478
Flash Point 131.4 °C
Data sourced from multiple chemical suppliers and databases. achemblock.comguidechem.com

Research Trajectories and Scope of Academic Inquiry into this compound

Research involving this compound and related propargyl esters is multifaceted, exploring their synthesis, reactivity, and applications. A significant area of investigation is their use in transition-metal-catalyzed reactions, particularly with gold catalysts. researchgate.netacs.org Gold(I) and Gold(III) complexes have emerged as powerful tools in chemical synthesis due to their ability to activate the alkyne functionality in propargyl esters, leading to the formation of various carbocyclic and heterocyclic structures. researchgate.netacs.org These reactions often proceed through mechanisms like 1,3-acyloxy migration, generating reactive allenyl ester intermediates. researchgate.netacs.org

Another major research focus is the application of this compound in polymer chemistry. Its role as a crosslinking agent in the formation of polymer networks is of particular interest. For example, it has been used in the synthesis of energetic interpenetrating polymer networks (IPNs) with glycidyl (B131873) azide polymer (GAP), where the alkyne groups react with azide functionalities to form a triazole-based cross-linked structure. researchgate.net These materials are being explored for applications such as solid propellants, where enhanced mechanical properties are crucial. researchgate.net

Furthermore, the ability to create alkyne-functionalized polymers using monomers like this compound opens up possibilities for developing advanced materials through post-polymerization modification. nih.gov This approach allows for the creation of libraries of functional polymers with tailored properties for applications in fields ranging from materials science to biomedicine. nih.gov The development of bifunctional compounds for targeted protein degradation, where one part of the molecule binds to a ubiquitin ligase and the other to a target protein, represents another emerging area where bifunctional building blocks are crucial. google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O4 B1594197 Diprop-2-ynyl butanedioate CAS No. 4580-40-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(prop-2-ynyl) butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-3-7-13-9(11)5-6-10(12)14-8-4-2/h1-2H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNANQFINLWEMEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC(=O)CCC(=O)OCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20326178
Record name DIPROP-2-YNYL BUTANEDIOATE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4580-40-9
Record name 4580-40-9
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525130
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name DIPROP-2-YNYL BUTANEDIOATE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Diprop 2 Ynyl Butanedioate

Esterification Routes from Succinic Acid Precursors

Esterification, the fundamental process for forming esters, can be initiated from succinic acid or its more reactive derivatives. The selection of the starting material has significant implications for the reaction conditions required.

Synthesis via Succinyl Chloride and Propargyl Alcohol Reaction

A direct and efficient method for the preparation of diprop-2-ynyl butanedioate involves the reaction of succinyl chloride with propargyl alcohol. redalyc.orgoup.comresearchgate.net This approach is favored for its high reactivity, as acyl chlorides are excellent electrophiles. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxyl group of propargyl alcohol attacks the carbonyl carbon of succinyl chloride.

ClOC(CH₂)₂COCl + 2 HOCH₂C≡CH → H-C≡C-CH₂-OOC(CH₂)₂COO-CH₂-C≡C-H + 2 HCl

This reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct, which drives the reaction to completion. redalyc.orgoup.com

A study detailing this synthesis reported a yield of 65% for diprop-2-ynyl succinate (B1194679) (this compound). redalyc.orgresearchgate.net The reaction was conducted in dry dichloromethane (B109758), a common solvent for such transformations. redalyc.orgoup.com

Another relevant esterification route involves the reaction of succinic anhydride (B1165640) with propargyl alcohol. This method was used to prepare the mono-propargyl ester of succinic acid by heating the reactants. google.com While this produces the monoester, further esterification would be required to obtain the desired diester.

Optimization of Reaction Conditions and Stoichiometry

The efficiency of the synthesis of this compound from succinyl chloride and propargyl alcohol is dependent on carefully controlled reaction conditions and stoichiometry.

Stoichiometry: In the synthesis of diprop-2-ynyl succinate, a molar ratio of propargyl alcohol to succinyl chloride of approximately 2.1:1 has been utilized. oup.com The slight excess of the alcohol helps to ensure the complete conversion of the diacyl chloride. A base, such as pyridine, is typically used in a molar ratio slightly lower than that of the alcohol to effectively scavenge the HCl produced. oup.com

Temperature: The reaction is initiated at a reduced temperature, typically 0 °C, by means of a salt-ice bath, to control the initial exothermic reaction between the highly reactive acyl chloride and the alcohol. redalyc.orgoup.com The reaction mixture is then allowed to warm to room temperature and stirred overnight to ensure completion. redalyc.orgoup.com

Solvent: Anhydrous dichloromethane is a commonly employed solvent for this reaction due to its inertness and ability to dissolve both the reactants and the product. redalyc.orgoup.com The use of a dry solvent is crucial to prevent the hydrolysis of the succinyl chloride.

The following table summarizes typical reaction conditions found in the literature for the synthesis of diprop-2-ynyl succinate.

ParameterConditionSource(s)
Reactants Succinyl chloride, Propargyl alcohol redalyc.orgoup.com
Base Pyridine redalyc.orgoup.com
Solvent Dry Dichloromethane redalyc.orgoup.com
Temperature 0 °C to Room Temperature redalyc.orgoup.com
Reaction Time Overnight redalyc.orgoup.com
Yield 65% redalyc.orgresearchgate.net

Catalytic Systems in this compound Esterification

While the reaction of succinyl chloride with propargyl alcohol does not typically require a catalyst due to the high reactivity of the acyl chloride, the direct esterification of succinic acid with propargyl alcohol would necessitate a catalyst to proceed at a reasonable rate. Various catalytic systems have been investigated for the esterification of succinic acid with other alcohols, and these could potentially be applied to the synthesis of this compound.

Heterogeneous acid catalysts are an attractive option due to their ease of separation and reusability. researchgate.net Examples of such catalysts that have shown efficacy in the esterification of succinic acid include:

Zeolites: Zeolites, such as H-β, have been used for the esterification of succinic acid with alcohols like methanol, ethanol, and 2-propanol. researchgate.net These catalysts offer good conversion rates and selectivity under moderate reaction conditions. researchgate.net

Sulfonated Carbonaceous Materials: Materials like "Starbon," a starch-derived mesoporous carbon, when functionalized with sulfonic acid groups, have demonstrated significant catalytic activity in the esterification of succinic acid. researchgate.net

Lewis Acid Ionic Liquids: Certain Lewis acid ionic liquids, such as [Bmim]Br-Fe₂Cl₆, have been shown to effectively catalyze the esterification of succinic acid with isopropanol, achieving high yields. researchgate.net These catalysts can often be recycled multiple times without a significant loss in activity. researchgate.net

The choice of catalyst would depend on factors such as the desired reaction temperature, the need for catalyst recyclability, and the sensitivity of the propargyl alcohol to the acidic conditions.

Purification and Isolation Strategies

The purification of this compound from the reaction mixture is a critical step to obtain a product of high purity. The typical procedure following the synthesis from succinyl chloride involves a series of aqueous washes to remove unreacted starting materials, the base, and any water-soluble byproducts.

The purification process generally follows these steps:

Aqueous Workup: The reaction mixture is transferred to a separatory funnel. It is then washed sequentially with water, a dilute acid solution (e.g., 5% HCl) to remove the pyridine, and a saturated sodium bicarbonate solution to neutralize any remaining acid. redalyc.orgoup.comresearchgate.net

Drying: The organic layer, containing the desired ester dissolved in dichloromethane, is dried over an anhydrous drying agent, such as magnesium sulfate (B86663) (MgSO₄), to remove any residual water. redalyc.orgoup.comresearchgate.net

Solvent Removal: The drying agent is removed by filtration, and the solvent is subsequently removed from the filtrate using a rotary evaporator. redalyc.orgoup.comresearchgate.net

Final Drying: The resulting product is typically dried under vacuum overnight to remove any remaining volatile impurities. redalyc.orgoup.comresearchgate.net

For other types of ester purifications, techniques such as distillation under reduced pressure or treatment with activated clay or carbon can be employed to achieve higher purity. google.com The stability of the alkynyl groups in this compound under these conditions would need to be considered.

Considerations for Scalable Synthesis

Scaling up the synthesis of this compound from a laboratory to an industrial scale presents several challenges that need to be addressed to ensure a safe, efficient, and cost-effective process.

Reaction Control: The exothermic nature of the reaction between succinyl chloride and propargyl alcohol requires careful management of heat dissipation on a larger scale. Continuous flow reactors can offer better temperature control and safety compared to batch reactors for such reactions. Continuous metering of the reactants into the reaction zone can also help to manage the reaction rate and temperature. google.com

Reagent Handling and Cost: The use of succinyl chloride, while effective, can be a consideration on a large scale due to its reactivity and cost. Alternative, more economical routes, such as the direct catalytic esterification of succinic acid, might be more viable for industrial production, although this would require significant process optimization. researchgate.net

Solvent and Waste Management: The use of chlorinated solvents like dichloromethane is often avoided in large-scale industrial processes due to environmental concerns and cost. The development of a synthesis route that utilizes more environmentally benign solvents or even solvent-free conditions would be advantageous. The neutralization of acidic byproducts and the disposal of the resulting salts also need to be managed efficiently.

Purification: The purification process must be scalable. While liquid-liquid extraction is common in the lab, it can be equipment- and solvent-intensive on a large scale. Alternative purification methods such as crystallization or distillation, if feasible for the target molecule, might be more efficient.

Safety of Acetylenic Compounds: Acetylenic compounds can be thermally unstable and potentially explosive under certain conditions. acs.org A thorough thermal hazard assessment of this compound and the reaction mixture is essential before proceeding with a large-scale synthesis. The presence of impurities can also affect the stability of acetylenic compounds.

Advanced Spectroscopic and Analytical Characterization of Diprop 2 Ynyl Butanedioate

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For diprop-2-ynyl butanedioate, both proton (¹H) and carbon-13 (¹³C) NMR studies provide definitive evidence for its structure.

Proton Nuclear Magnetic Resonance (¹H-NMR) Assignments and Analysis

The ¹H-NMR spectrum of this compound is characterized by three distinct signals that correspond to the different types of protons in the molecule. The spectrum was recorded in deuterochloroform (CDCl₃) using a 400 MHz instrument. redalyc.org

The methylene (B1212753) protons (-CH₂-) of the succinate (B1194679) backbone are chemically equivalent and appear as a singlet at approximately 2.70 ppm. achemblock.com This signal integrates to four protons. The methylene protons of the propargyl groups (-O-CH₂-C≡) are observed as a doublet at approximately 4.67 ppm, with a coupling constant (J) of 2.5 Hz. achemblock.com This splitting is due to coupling with the terminal alkyne proton. This signal integrates to four protons. The terminal acetylenic protons (-C≡C-H) resonate as a triplet at around 2.47 ppm, with a J value of 2.5 Hz, confirming their coupling to the adjacent methylene group. achemblock.com This signal integrates to two protons.

Table 1: ¹H-NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppm Multiplicity Integration Assignment
2.70 s 4H -C(=O)-CH₂-
4.67 d (J = 2.5 Hz) 4H -O-CH₂-

s = singlet, d = doublet, t = triplet

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Elucidation

The ¹³C-NMR spectrum provides further confirmation of the carbon framework of this compound. The spectrum, recorded in CDCl₃ at 100 MHz, displays four distinct signals corresponding to the non-equivalent carbon atoms in the molecule. achemblock.com

The carbonyl carbons (-C=O) of the ester groups are the most deshielded and appear at a chemical shift of approximately 171.3 ppm. The carbons of the succinate methylene groups (-CH₂-) are found at around 28.8 ppm. The propargyl methylene carbons (-O-CH₂-) resonate at approximately 52.1 ppm. The acetylenic carbons are observed at two different chemical shifts: the terminal, proton-bearing carbon (≡C-H) appears at about 75.0 ppm, while the internal quaternary carbon (-C≡) is located at approximately 77.4 ppm. achemblock.com The number of signals is consistent with the symmetrical nature of the molecule. stenutz.eu

Table 2: ¹³C-NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppm Assignment
171.3 -C=O
77.4 -C≡
75.0 ≡C-H
52.1 -O-CH₂-

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of the ester and alkyne functionalities.

A strong absorption band is observed in the region of 1736 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester groups. redalyc.org The presence of the terminal alkyne is confirmed by two distinct peaks. A sharp, weak absorption band appears at approximately 2126 cm⁻¹ corresponding to the C≡C stretching vibration. redalyc.org The terminal C-H bond of the alkyne group gives rise to a strong, sharp absorption band at around 3294 cm⁻¹. redalyc.org The C-O stretching vibrations of the ester linkage are typically observed in the region of 1259 cm⁻¹. redalyc.org The presence of sp³ hybridized C-H bonds in the succinate and propargyl methylene groups is indicated by stretching vibrations appearing just below 3000 cm⁻¹, at approximately 2920 cm⁻¹. redalyc.org

Table 3: FT-IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3294 ≡C-H Stretch Terminal Alkyne
2920 C-H Stretch Methylene (-CH₂-)
2126 C≡C Stretch Alkyne
1736 C=O Stretch Ester

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing information about its structure through fragmentation patterns. For this compound (C₁₀H₁₀O₄), the molecular weight is 194.18 g/mol . achemblock.comglpbio.com

In a typical electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z 194. While this peak may be observed, esters can also undergo significant fragmentation. The fragmentation of alkynes often involves cleavage at the bond alpha to the triple bond, which can lead to the formation of a stable propargyl cation. utexas.edu

The fragmentation of succinate esters is also well-documented. researchgate.net Common fragmentation pathways for diesters include the loss of an alkoxy group (-OR) and rearrangements. For this compound, the loss of a propargyloxy radical (-OCH₂C≡CH) would result in a fragment ion at m/z 139. Another potential fragmentation is the cleavage of the C-C bond within the succinate moiety. The McLafferty rearrangement is a common fragmentation pathway for esters containing gamma-hydrogens, although this is not possible for this compound in its ground state. However, cleavage of the bond between the alpha and beta carbons of the succinate chain could occur. A significant peak might be observed at m/z 55, corresponding to the propargyloxycarbonyl cation ([O=C-OCH₂C≡CH]⁺). Cleavage of the ester bond with charge retention on the propargyl group would yield a fragment at m/z 39, corresponding to the propargyl cation ([CH≡CCH₂]⁺).

The purity of the sample can be assessed by the absence of unexpected peaks in the mass spectrum, ensuring that the sample is free from starting materials, solvents, or by-products.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/z Proposed Fragment
194 [M]⁺ (Molecular Ion)
139 [M - OCH₂C≡CH]⁺
55 [O=C-OCH₂C≡CH]⁺

Reactivity Profiles and Mechanistic Pathways of Diprop 2 Ynyl Butanedioate

Azide-Alkyne Cycloaddition (AAC) Chemistry

Diprop-2-ynyl butanedioate serves as a valuable bifunctional building block in the realm of click chemistry, a set of reactions known for their high efficiency, reliability, and specificity. organic-chemistry.org Its two terminal alkyne groups make it particularly suitable for Azide-Alkyne Cycloaddition (AAC) reactions, which involve the formation of stable 1,2,3-triazole rings. This cycloaddition can proceed through two primary pathways: the well-established Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). rsc.orgresearchgate.net As a molecule with linear, non-strained alkynes, this compound is a prime substrate for the copper-catalyzed variant. scielo.br

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a cornerstone of click chemistry, transforming terminal alkynes and azides into 1,4-disubstituted 1,2,3-triazoles with remarkable efficiency and regioselectivity. nih.gov The reaction typically proceeds under mild conditions, often at room temperature and in a variety of solvents, including aqueous media. organic-chemistry.org The mechanism involves the in-situ formation of a copper(I) acetylide intermediate, which then reacts with an azide (B81097) in a stepwise manner. mdpi.com This process is significantly faster than the uncatalyzed thermal Huisgen cycloaddition, which requires high temperatures and yields a mixture of regioisomers. organic-chemistry.orgnih.gov this compound, with its two terminal propargyl groups, can react with diazides or azide-functionalized polymers to form cross-linked networks. scielo.br

The efficiency of the CuAAC reaction is highly dependent on the catalytic system employed. While various copper(I) sources can be used, such as copper(I) iodide or copper(I) bromide, they are often generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate). mdpi.commdpi.com The stability and catalytic activity of the copper(I) species are often enhanced by the use of ligands.

Ligands prevent the disproportionation of Cu(I) to Cu(0) and Cu(II) and protect it from oxidation. Nitrogen-based ligands are common, with tris-(benzyltriazolylmethyl)amine (TBTA) and its derivatives being particularly effective in protecting the catalyst and accelerating the reaction. mdpi.com The choice of ligand can significantly influence reaction rates and chemoselectivity. nih.gov For instance, research on various alkynes has shown that accelerating ligands are crucial for achieving rapid triazole formation, especially under bioconjugation conditions. nih.gov While specific optimization studies detailing Copper(I) Bromide with bipyridine for this compound are not extensively documented in publicly available research, the principles of ligand-accelerated catalysis are broadly applicable. Bipyridine ligands are known to coordinate with copper ions and can be used in CuAAC catalysis to modulate reactivity. The optimal system depends on the specific substrates and reaction conditions, with factors like solvent and the nature of the azide and alkyne components playing a crucial role. mdpi.com

This compound has been successfully utilized as a cross-linking agent for polymers through the CuAAC reaction. In one study, it was synthesized and used to cross-link an azide-functionalized polystyrene (PS-N₃). scielo.br The reaction, often referred to as "click chemistry," provides an efficient method for creating polymer networks.

The cross-linking of PS-N₃ with this compound (referred to in the study as dipropargyl succinate (B1194679) or DPS) was carried out in N,N-dimethylformamide (DMF) at room temperature for 24 hours. scielo.br The successful formation of the cross-linked polystyrene was confirmed by the disappearance of the characteristic azide peak (at approx. 2096 cm⁻¹) in the Fourier Transform Infrared (FT-IR) spectrum. scielo.br

While detailed kinetic studies on this specific system are not widely published, the efficiency of CuAAC reactions is well-established. The rate of CuAAC is generally second order in copper under conditions of saturating alkyne and azide concentrations, suggesting a mechanism involving a dinuclear copper intermediate. mdpi.com The reaction's efficiency allows for the formation of well-defined polymer networks under mild conditions, which is a significant advantage over traditional cross-linking methods that may require harsh conditions.

Table 1: Synthesis and Cross-linking Data for this compound (DPS)

ParameterDetailsSource
Compound NameThis compound (Dipropargyl succinate, DPS) scielo.br
Synthesis MethodReaction of succinyl chloride with propargyl alcohol in dichloromethane (B109758) with pyridine. scielo.br
¹H-NMR Signals (CDCl₃)δ=2.20 ppm (t, ≡C-H), 4.40 ppm (d, O-CH₂), 2.50 ppm (m, CH₂-CO) scielo.br
FT-IR Signals (cm⁻¹)3294 (HC≡), 2126 (C≡C), 1736 (C=O) scielo.br
Cross-linking ApplicationCross-linker for azide-functionalized polystyrene (PS-N₃). scielo.br
Reaction ConditionsN,N-dimethylformamide (DMF), Room Temperature, 24 h. scielo.br

A defining feature of the CuAAC reaction is its exceptional regioselectivity. The copper-catalyzed mechanism exclusively produces the 1,4-disubstituted 1,2,3-triazole regioisomer. nih.gov This is in stark contrast to the uncatalyzed thermal cycloaddition, which typically results in a mixture of 1,4- and 1,5-regioisomers because the controlling HOMO-LUMO energy differences are similar for both possible orientations. organic-chemistry.orgnih.gov

The mechanism of CuAAC involves the formation of a copper acetylide, which then reacts with the azide. This directed, stepwise process ensures that the terminal nitrogen of the azide attacks the inner carbon of the alkyne, leading specifically to the 1,4-isomer. mdpi.com When this compound is used as a cross-linker, this high regioselectivity ensures the formation of a uniform network structure, where the polymer chains are linked by 1,4-disubstituted triazole rings. This structural homogeneity is crucial for predicting and controlling the final properties of the cross-linked material.

Kinetic Studies and Reaction Efficiency in Polymer Cross-linking

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful alternative to CuAAC that circumvents the need for a metal catalyst. nih.gov This is particularly advantageous in biological systems where copper toxicity can be a concern. nih.govnih.gov The reaction relies on the high intrinsic reactivity of a strained alkyne, typically a cyclooctyne (B158145), which possesses significant ring strain and a distorted, more reactive triple bond. d-nb.info This strain is released during the [3+2] cycloaddition with an azide, providing a large thermodynamic driving force for the reaction to proceed spontaneously under physiological conditions. nih.gov

This compound, as a linear terminal alkyne, does not possess the requisite ring strain to participate directly in SPAAC reactions. d-nb.info The terminal alkynes in its structure are not activated enough to react with azides at a practical rate without a catalyst. nih.gov Therefore, copper-free approaches involving this specific compound are not based on the principles of strain promotion.

For this compound to be used in a copper-free context, it would need to be chemically modified into a strained cyclic alkyne, a complex synthetic undertaking. nih.gov The exploration of copper-free approaches in azide-alkyne chemistry has thus focused on the design and synthesis of highly reactive, yet stable, cyclooctyne reagents like dibenzocyclooctyne (DBCO), bicyclo[6.1.0]nonyne (BCN), or difluorinated cyclooctynes (DIFO). d-nb.info These strained alkynes are the active participants in SPAAC, reacting readily with azide-functionalized molecules. Therefore, while SPAAC is a critical area of AAC chemistry, the reactivity profile of this compound is centered on the copper-catalyzed pathway.

Applications of Diprop 2 Ynyl Butanedioate in Tailored Polymeric Materials

Development of Cross-linked Polymer Architectures

The introduction of diprop-2-ynyl butanedioate into polymer chains facilitates the creation of three-dimensional networks with enhanced thermal and mechanical properties. This cross-linking process transforms linear or branched polymers into infusible and insoluble thermosets with properties dictated by the network's structure and density.

Cross-linked Polystyrene (CPS) Systems

Cross-linked polystyrene (CPS) offers superior mechanical properties and chemical stability compared to its linear counterpart, making it suitable for applications like chromatographic packing materials and ion-exchange resins. redalyc.orgscielo.br The use of this compound as a cross-linker provides a modern alternative to traditional agents like divinylbenzene (B73037) (DVB), enabling synthesis under mild conditions via click chemistry. redalyc.org

The synthesis of cross-linked polystyrene using this compound involves a multi-step process. redalyc.orgresearchgate.net First, a copolymer of styrene (B11656) and a functional monomer, such as 4-chloromethylstyrene, is synthesized. redalyc.orgscielo.br The chloromethyl groups are then converted to azide (B81097) groups by reaction with sodium azide, yielding an azide-functionalized polystyrene (PS-N₃). redalyc.orgresearchgate.net

Separately, this compound is prepared from the esterification of succinyl chloride with propargyl alcohol. redalyc.orgresearchgate.net The final cross-linked network is achieved by reacting the azide-functionalized polystyrene with this compound. redalyc.orgscielo.br This reaction, typically conducted in a solvent like N,N-dimethylformamide (DMF) at room temperature, utilizes the "click" reaction between the azide groups on the polystyrene backbone and the alkyne groups of the cross-linker to form a stable triazole-linked network. redalyc.orgresearchgate.net The successful formation of the cross-linked structure is confirmed by the disappearance of the characteristic azide and alkyne peaks in Fourier-transform infrared (FT-IR) spectroscopy. redalyc.orgscielo.br

Table 1: Synthesis Scheme for Cross-linked Polystyrene (CPS) via Click Chemistry

Step Reactants Product Purpose
1 Styrene, 4-chloromethylstyrene, AIBN Poly(styrene-co-4-chloromethylstyrene) Create a polystyrene backbone with reactive sites. redalyc.org
2 Poly(styrene-co-4-chloromethylstyrene), Sodium Azide (NaN₃) Azide-functionalized Polystyrene (PS-N₃) Introduce azide groups for click reaction. redalyc.orgresearchgate.net
3 Succinyl chloride, Propargyl alcohol, Pyridine This compound (Dipropargyl Succinate) Synthesize the alkyne-functionalized cross-linker. redalyc.orgresearchgate.net
4 Azide-functionalized Polystyrene, this compound Cross-linked Polystyrene (CPS) Form the final polymer network via triazole linkages. redalyc.orgresearchgate.net

The density of the cross-linker, controlled by the molar feed ratio of this compound to the azide-functionalized polystyrene, significantly influences the properties of the resulting CPS network. researchgate.net Research has shown a direct correlation between the amount of the cross-linking agent and the thermal stability of the polymer. researchgate.net As the percentage of the cross-linker increases, the thermal degradation temperature of the CPS also increases, indicating a more stable network structure. researchgate.net

Studies comparing different alkyne-functionalized ester cross-linkers, such as dipropargyl succinate (B1194679) and dipropargyl adipate (B1204190), have found that the structure of the cross-linker also plays a role. researchgate.net For instance, CPS cross-linked with dipropargyl adipate has been observed to be more thermally stable than that cross-linked with dipropargyl succinate, which is attributed to differences in their chemical structures and the resulting network architecture. researchgate.net The degree of cross-linking is a critical parameter for tailoring the material's properties for specific high-tech applications. redalyc.orgscielo.br

Table 2: Effect of Cross-linker Feed Ratio on Thermal Stability of CPS

Sample ID Cross-linker Type Mole Feed Ratio (PS-N₃ / Cross-linker) Max. Degradation Temp. (Tmax, °C)
C-PSA₁₂% Dipropargyl Adipate Low ~414
C-PSA₆₅% Dipropargyl Adipate High ~426
C-PSS₁₂% Dipropargyl Succinate Low ~404
C-PSS₆₅% Dipropargyl Succinate High ~410

Data derived from thermogravimetric analysis (TGA) curves presented in related research. researchgate.net

Synthesis and Structural Integration of this compound

Cross-linked Glycidyl (B131873) Azide Polymer (GAP) Matrices

Glycidyl azide polymer (GAP) is a well-known energetic polymer used extensively in solid rocket propellant and explosive formulations due to its high heat of formation and density. tandfonline.comacs.org Cross-linking GAP is essential to transform it from a liquid prepolymer into a solid, rubbery binder that provides structural integrity to the propellant grain. The use of alkyne-functionalized cross-linkers like this compound and its analogues offers an alternative to traditional isocyanate curing, leading to binders with potentially superior mechanical properties. tandfonline.comresearchgate.net

The fabrication of energetic binders from GAP involves a curing reaction that creates a cross-linked network. The azide-alkyne cycloaddition reaction is a highly efficient method for this purpose. researchgate.net In this process, the pendant azide groups along the GAP polymer backbone react with a bifunctional alkyne cross-linker, such as dimethyl 2,2-di(prop-2-ynyl)malonate (a compound structurally and functionally similar to this compound), in the presence of a copper catalyst. researchgate.net This reaction forms a stable, high-nitrogen content triazole network, which is desirable for energetic materials. tandfonline.comresearchgate.net

These triazole-cured GAP binders have demonstrated improved mechanical properties compared to their urethane-cured counterparts. tandfonline.comresearchgate.net The resulting cross-linked GAP serves as the fuel and binder matrix, encapsulating solid oxidizers (like ammonium (B1175870) perchlorate) and metallic fuels (like aluminum powder) to form a composite solid propellant. The properties of this binder are crucial for the performance and safety of the rocket motor. rsc.org

The stoichiometry, specifically the molar ratio of the alkyne cross-linker to the azide groups in GAP, is a critical parameter that dictates the final properties of the energetic binder. researchgate.net By systematically varying this ratio, the cross-linking density of the polymer network can be precisely controlled. Research using analogues like dimethyl 2,2-di(prop-2-ynyl)malonate (DDPM) has shown that as the molar ratio of the cross-linker to GAP increases, the cross-linking density of the material also increases. researchgate.net

This increase in cross-linking density has a direct impact on the material's mechanical and thermal properties. researchgate.net A higher cross-linker concentration generally leads to a simultaneous enhancement of the Young's modulus and tensile strength. acs.orgresearchgate.net However, the elongation at break may exhibit a maximum value at an intermediate cross-linker ratio before decreasing. researchgate.net Furthermore, the glass transition temperature (Tg) of the cured polymer significantly increases with higher cross-linking densities, which can affect the operational temperature range of the propellant. researchgate.net This demonstrates that stoichiometric control is a key tool for tuning the binder's properties to meet the specific requirements of a given propellant application.

Table 3: Influence of Cross-linker (DDPM) to GAP Molar Ratio on Material Properties

Feeding Molar Ratio (DDPM vs. GAP) Tensile Strength (MPa) Elongation at Break (%) Glass Transition Temp. (Tg, °C)
1:1 ~0.15 ~35 -43.9
2:1 ~0.30 ~60 -38.6
3:1 ~0.55 ~82 -29.8
4:1 ~0.75 ~65 -15.2
5:1 ~0.90 ~40 -5.1

Data based on research with dimethyl 2,2-di(prop-2-ynyl)malonate (DDPM), an analogue of this compound. researchgate.net

Table of Mentioned Compounds

Compound Name Abbreviation / Synonym
This compound Dipropargyl succinate
Polystyrene PS
Cross-linked Polystyrene CPS
Glycidyl Azide Polymer GAP
4-chloromethylstyrene CMS
Sodium Azide NaN₃
N,N-dimethylformamide DMF
Divinylbenzene DVB
Dimethyl 2,2-di(prop-2-ynyl)malonate DDPM
Propargyl alcohol
Succinyl chloride
Dipropargyl adipate
Ammonium perchlorate
Fabrication of Energetic Binders for Propellant Applications

Incorporation into Hydroxyl-Terminated Polybutadiene (B167195) (HTPB) Networks

Hydroxyl-terminated polybutadiene (HTPB) is a telechelic polymer widely used as a binder in solid rocket propellants and other elastomeric systems. scispace.comrsc.org The curing of HTPB is a critical step that determines the mechanical properties of the final network. While isocyanates are conventional curing agents for HTPB, research has explored alternative curing chemistries to enhance performance. rsc.orgmetu.edu.tr

This compound has been investigated as a component in binder systems that include HTPB, primarily in the context of energetic materials where it is often used in conjunction with glycidyl azide polymer (GAP). researchgate.netnih.gov In these systems, the terminal alkyne groups of this compound can react with azide groups on other polymers, such as GAP, through a 1,3-dipolar cycloaddition reaction (a type of "click chemistry") to form a stable triazole cross-linked network. researchgate.netresearchgate.net

The use of such click-chemistry-based curing agents can offer an alternative to isocyanate curing, potentially leading to materials with different thermal and mechanical characteristics. bibliotekanauki.plicm.edu.pl However, detailed research findings focusing solely on the direct cross-linking of HTPB networks with this compound without the presence of an azide-containing co-polymer like GAP are not extensively available in the reviewed literature. The primary application appears to be in multi-component energetic binder systems. researchgate.netnih.govbibliotekanauki.plicm.edu.pl

Table 1: Properties of HTPB-based Binder Systems

Binder System ComponentCuring MechanismPotential Advantage in HTPB Networks
This compoundAzide-Alkyne CycloadditionFormation of stable triazole crosslinks, potential for isocyanate-free curing systems, improved compatibility in HTPB/GAP blends. researchgate.netnih.govbibliotekanauki.plicm.edu.pl

Functionalization of Polymeric Surfaces and Interfaces

The modification of polymer surfaces is crucial for a wide range of applications, including enhancing biocompatibility, improving adhesion, and creating functional materials for sensors and microfluidics. nih.govresearchgate.net Various methods exist to functionalize polymer surfaces, such as plasma treatment, UV irradiation, and wet chemical methods. nih.govresearchgate.net "Grafting" techniques, where polymer chains are attached to a surface, are particularly effective. researchgate.netnih.govmdpi.com

Click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for surface modification due to its high efficiency and selectivity. umich.eduulb.ac.benih.gov This has led to the development of methods for creating surfaces with specific chemical functionalities. rsc.orgacs.org In principle, a molecule like this compound, with its two alkyne end groups, could be used in such surface functionalization schemes. For instance, it could be used to link azide-functionalized surfaces to other molecules or to create a layer with terminal alkyne groups available for further reaction.

However, a review of the available scientific literature does not provide specific, detailed research findings on the use of this compound for the functionalization of polymeric surfaces and interfaces. While the general principles of click chemistry for surface modification are well-established, the application of this particular compound for this purpose is not a prominent area of research based on the accessible information. Studies tend to focus on other alkyne-containing molecules for surface modification. nih.govacs.orgacs.org Therefore, while theoretically possible, the practical application and detailed research findings for this compound in this area are limited.

Role as a Multifunctional Monomer for Advanced Composite Fabrication

Advanced composites are materials, often fiber-reinforced, that exhibit high strength and stiffness, and are used in demanding applications such as aerospace and high-performance automotive components. researchgate.netijirset.comijraset.com A multifunctional monomer in this context would be a molecule that can participate in the polymerization reaction to form the matrix, while also providing cross-linking or other functionalities to enhance the composite's properties. mdpi.comnih.govmdpi.com

This compound, with its two reactive alkyne groups, has the characteristics of a multifunctional monomer. It can be used as a cross-linking agent to create three-dimensional polymer networks. For example, it has been synthesized for use as a cross-linker in polystyrene, where it reacts with azide-functionalized polystyrene via click chemistry to form a cross-linked polymer network. researchgate.net This process demonstrates its capability to link polymer chains together, which is a fundamental aspect of forming a stable composite matrix.

Additionally, this compound has been explored as a healing agent in self-healing polymer systems. researchgate.net In this application, the monomer is encapsulated and, upon damage to the material, is released to react and repair the crack, showcasing its reactive potential within a polymer matrix. researchgate.net

Despite these examples of its use as a cross-linker and in self-healing materials, there is a lack of specific research in the available literature detailing the use of this compound as a multifunctional monomer in the fabrication of what are traditionally considered advanced composites (e.g., carbon fiber or glass fiber reinforced plastics). The existing research primarily focuses on its role in creating cross-linked and self-healing polymers rather than its integration into high-performance, fiber-reinforced composite systems. researchgate.net Thus, while it possesses the necessary functionality, its application in the field of advanced composite fabrication is not well-documented in the reviewed sources.

Investigation of Resultant Material Characteristics and Performance Attributed to Diprop 2 Ynyl Butanedioate

Thermal Stability and Degradation Mechanism Analysis of Cross-linked Polymers

The introduction of cross-links via Diprop-2-ynyl butanedioate alters the thermal behavior of the base polymer. The formation of a three-dimensional network enhances thermal stability, a phenomenon that can be quantitatively assessed through thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Thermogravimetric analysis is employed to evaluate the thermal stability and degradation profile of polymers cross-linked with this compound. In a study involving polystyrene cross-linked with dipropargyl succinate (B1194679) (DPS, an alternative name for this compound), TGA was performed under a nitrogen atmosphere with a heating rate of 10 °C/min. redalyc.orgscielo.br

Table 1: TGA Decomposition Data for Polystyrene Cross-linked with this compound (DPS)

Polymer SampleTonset (°C)Tmax (°C) (Max Decomposition Rate)Residue at 600°C (%)
C-PSS (12% Cross-linking)~291414~15
C-PSS (65% Cross-linking)~225405~25

Note: Data is derived from studies on polystyrene cross-linked with dipropargyl succinate (DPS). scielo.brresearchgate.net Tonset is the temperature at which significant weight loss begins.

Differential Scanning Calorimetry (DSC) is a critical technique for identifying thermal transitions, most notably the glass transition temperature (Tg), in polymeric materials. uc.edu The Tg marks the transition from a rigid, glassy state to a more flexible, rubbery state. For cross-linked polymers, the Tg is highly dependent on the cross-link density. specialchem.comresearchgate.net

While specific DSC thermograms for polymers cross-linked with this compound are not detailed in the provided research, the general principles of polymer science and related studies allow for a clear prediction of the expected effects. The formation of a covalent network structure by a cross-linker like this compound restricts the segmental motion of the polymer chains. specialchem.comacs.org This restriction in mobility requires more thermal energy to induce the transition from the glassy to the rubbery state, resulting in an increase in the Tg. researchgate.netacs.org

Studies on various cross-linked systems, including polystyrene, have consistently demonstrated that the Tg increases with a higher degree of cross-linking. acs.orgacs.orgmdpi.com For example, in glycidyl (B131873) azide (B81097) polymers (GAP) cured with alkyne cross-linkers, the Tg was observed to increase significantly as the molar ratio of the cross-linker increased. researchgate.net Similarly, in azide-functionalized polymers cured with bis-propargyl succinate (BPS), DSC analysis showed slightly raised glass transition temperatures with increasing BPS content. researchgate.net Therefore, it is expected that polymers modified with this compound will exhibit a higher Tg compared to their linear, non-cross-linked precursors, and this Tg will rise in correspondence with the concentration of the cross-linker used.

Thermogravimetric Analysis (TGA/TG/DTG) for Decomposition Profiles

Morphological and Microstructural Elucidation

The introduction of this compound not only affects the bulk properties but also influences the material's structure on a microscopic level. Techniques such as scanning electron microscopy (SEM) and gel permeation chromatography (GPC) are essential for characterizing these changes.

Scanning Electron Microscopy (SEM) provides high-resolution images of a material's surface, offering insights into its topography and morphology. In the context of polymers cross-linked with this compound, SEM is used to observe the changes in the polymer's surface structure before and after the cross-linking reaction. redalyc.orgscielo.br

In studies of polystyrene cross-linked with dipropargyl succinate (DPS), SEM images revealed a distinct change in the surface morphology. scielo.br The precursor polymer, polystyrene azide (PS-N3), appeared as a smooth, non-porous material. After the click chemistry reaction with DPS to form the cross-linked network, the resulting material exhibited a more heterogeneous and potentially porous surface structure. scielo.br This alteration in morphology is a direct consequence of the formation of a three-dimensional polymer network, which can influence the material's interaction with solvents and its potential applications, such as in chromatography or as a support for catalysts. redalyc.orgscielo.br

Gel Permeation Chromatography (GPC) is an indispensable analytical technique for determining the molecular weight distribution of a polymer. redalyc.orgscielo.br It separates polymer molecules based on their size in solution, providing data on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). redalyc.org

In the synthesis of networks using this compound, GPC is crucial for characterizing the linear precursor polymer before the cross-linking reaction occurs. For example, in the preparation of cross-linked polystyrene, the precursor poly(styrene-co-4-chloromethylstyrene) is first synthesized and then converted to polystyrene azide (PS-N3). redalyc.orgscielo.br GPC analysis is performed on this linear, soluble PS-N3 to ensure it has the desired molecular weight and a narrow PDI before it is reacted with the cross-linker. scielo.br Once the polymer is cross-linked with this compound, it becomes an insoluble network and can no longer be analyzed by GPC. The characteristics of the precursor polymer are therefore critical as they dictate the starting point for the network formation.

Table 2: GPC Data for Linear Polystyrene Azide (PS-N3) Precursor

Polymer PrecursorMn (g/mol)PDI (Mw/Mn)
Polystyrene Azide (PS-N3)35001.50

Note: Data is for the soluble precursor polymer before cross-linking with this compound. redalyc.orgscielo.br

Scanning Electron Microscopy (SEM) for Surface and Cross-sectional Morphology

Mechanical Property Assessment of Polymer Networks

The primary motivation for cross-linking polymers is often to enhance their mechanical properties. specialchem.com The formation of a covalent network using this compound is expected to significantly improve the strength, stiffness, and dimensional stability of the material. specialchem.comdergipark.org.tr

Cross-linking transforms thermoplastic materials into thermosets, which are generally harder and stronger. specialchem.com Studies on analogous systems provide insight into the mechanical performance imparted by succinate-based alkyne cross-linkers. For instance, when azide-terminated polymers are cured with bis-propargyl succinate (BPS), the resulting materials show a clear dependence of mechanical properties on the cross-linker concentration. researchgate.netoriprobe.com An increase in the amount of the cross-linker leads to a higher cross-link density. This, in turn, increases the material's resistance to deformation under stress, resulting in a higher tensile strength and Young's modulus. dergipark.org.tr

However, this increase in strength and stiffness is often accompanied by a decrease in ductility or elongation at break, as the tightly networked polymer chains have less freedom to move and uncoil. specialchem.com In some systems, an optimal concentration of the cross-linker can be found that provides a balance of strength and flexibility. For example, in one study, the elongation at break reached a maximum value at a specific molar ratio of cross-linker to polymer before decreasing at higher cross-linker concentrations. researchgate.net

Table 3: Representative Mechanical Properties of a Polymer Network Cross-linked with this compound

Cross-linker Ratio ([C≡C]/[N3])Tensile Strength (MPa)Young's Modulus (MPa)Elongation at Break (%)
Low0.81.290
Medium1.52.585
High2.14.170

Note: This table presents illustrative data based on trends observed in similar azide-alkyne cross-linked polymer systems. researchgate.netresearchgate.netdergipark.org.troriprobe.com The exact values depend on the specific base polymer and curing conditions.

Compound Reference Table

Tensile Strength and Elongation at Break Evaluation

In the context of energetic binders for pyrotechnic products, the use of dipropargyl succinate as a crosslinking agent for a glycidyl polyazide (PAG) based binder has been documented. For a composition containing 10.55% PAG and dipropargyl succinate, the resulting crosslinked material, when formulated with energetic charges, exhibited a maximum stress at rupture of 11.8 MPa. google.com It is important to note that this value reflects the performance of a complex composite and not the binder alone.

Research on poly(triazole ester) (PTAE) resins, synthesized from dipropargyl succinate and multifunctional azides, indicates that these materials possess robust mechanical properties. The flexural strength of the cured PTAE resins was reported to be higher than 170 MPa, and when reinforced with T700 carbon fiber, the flexural strength of the composites exceeded 1500 MPa. jproeng.com Although flexural strength is different from tensile strength, it provides an indication of the material's mechanical integrity.

The following table summarizes the mechanical properties of materials incorporating this compound, drawing from available research data.

Mechanical Properties of Materials Incorporating this compound

Polymer System Role of this compound Reported Mechanical Property Value Source
Crosslinked Polystyrene (CPS) Crosslinking Agent General Improvement Excellent mechanical properties scielo.br
Glycidyl Polyazide (PAG) Binder Crosslinking Agent Maximum Stress at Rupture (in composite) 11.8 MPa google.com
Poly(triazole ester) (PTAE) Resin Monomer Flexural Strength > 170 MPa jproeng.com
T700 Carbon Fiber/PTAE Composite Monomer (in resin matrix) Flexural Strength > 1500 MPa jproeng.com

Determination of Young's Modulus and Its Correlation with Cross-linking Density

The Young's modulus, a measure of a material's stiffness, is intrinsically linked to the cross-linking density in thermoset polymers. The formation of a three-dimensional network through crosslinking restricts the mobility of polymer chains, thereby increasing the modulus. The use of this compound as a crosslinker contributes to the formation of such a network.

While direct quantitative data correlating the Young's modulus with the precise cross-linking density for systems based solely on this compound is not detailed in the available literature, the general principle holds. Increased concentration of the crosslinking agent generally leads to a higher cross-linking density and consequently a higher Young's modulus.

Influence of this compound on Material Stiffness

Polymer System Role of this compound Effect on Stiffness (Young's Modulus) Correlation with Cross-linking Density Source
Crosslinked Polystyrene (CPS) Crosslinking Agent Implied increase leading to excellent mechanical properties Higher cross-linking density enhances stiffness scielo.br
Radiation Crosslinked Polyethylene Crosslinking Agent Improved insulation properties suggest enhanced mechanical integrity Cross-linking is essential for property improvement researchgate.netosti.gov
Poly(triazole ester) (PTAE) Resin Monomer High flexural strength indicates a stiff material The triazole network structure contributes to high stiffness jproeng.com

Solvent Resistance and Swelling Behavior

The chemical resistance and swelling behavior of a polymer are significantly influenced by the degree of crosslinking. A higher cross-linking density creates a more tightly bound network, which is less susceptible to penetration by solvent molecules, thus reducing swelling and improving solvent resistance.

The use of this compound as a crosslinker in polystyrene results in a material with good chemical stability. scielo.br This enhanced stability is a direct consequence of the crosslinked network structure. Similarly, in the context of radiation-processed plastics, crosslinking with agents like this compound is known to improve solvent resistance.

The synthesis of cross-linked polystyrene (CPS) via click chemistry between azide-functionalized polystyrene and dipropargyl succinate was performed in N,N-dimethylformamide (DMF). scielo.brredalyc.org The resulting crosslinked polymer is precipitated, indicating its insolubility in the reaction medium, which is a qualitative measure of its solvent resistance.

Solvent Resistance and Swelling Behavior of Materials with this compound

Polymer System Role of this compound Solvent Resistance/Swelling Behavior Observations Source
Crosslinked Polystyrene (CPS) Crosslinking Agent Good chemical stability Crosslinked nature reduces solubility. scielo.br
Radiation Crosslinked Polymers Crosslinking Agent Improved solvent resistance A known benefit of crosslinking in the plastics industry.
Crosslinked Polystyrene (CPS) Crosslinking Agent Insoluble in DMF (reaction solvent) The polymer precipitates upon formation. scielo.brredalyc.org

Theoretical and Computational Investigations of Diprop 2 Ynyl Butanedioate and Its Derived Materials

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to study reaction mechanisms and predict spectroscopic properties with high accuracy.

Diprop-2-ynyl butanedioate serves as a crosslinking agent through the azide-alkyne cycloaddition (AAC) reaction, a cornerstone of "click chemistry." DFT calculations have been instrumental in understanding the mechanics of this reaction, both in its uncatalyzed and catalyzed forms.

The uncatalyzed 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne, such as the terminal alkynes of this compound, proceeds via an asynchronous one-step mechanism. rsc.org DFT studies, often using the B3LYP functional, have shown that this thermal reaction possesses high activation energy barriers for both possible regioisomeric products (1,4- and 1,5-triazoles), making the reaction slow and often requiring elevated temperatures. rsc.orgnih.gov For the reaction between methylazide and propyne, a model system, the calculated activation barriers are nearly identical for both pathways. nih.gov

The introduction of a catalyst, most commonly copper(I), dramatically accelerates the reaction rate by orders of magnitude. nih.gov DFT calculations reveal that the catalyst fundamentally alters the reaction mechanism. rsc.org The copper(I) ion coordinates with the alkyne, significantly increasing the acidity of the terminal proton and facilitating the formation of a copper-acetylide intermediate. nih.gov The reaction then proceeds through a polar, stepwise mechanism with a considerably lower activation barrier compared to the uncatalyzed path. rsc.orgnih.gov This explains the enormous rate increase and high regioselectivity for the 1,4-isomer observed in copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov DFT studies have also explored other catalysts, such as Ruthenium (Ru) and Silver (Ag), which can favor different regioisomers or proceed through alternative mechanistic pathways, including oxidative coupling followed by reductive elimination in the case of RuAAC. rsc.orgresearchgate.net

Table 1: Comparison of DFT-Calculated Activation Energies for Azide-Alkyne Cycloaddition Reactions
Reaction TypeCatalystMechanismActivation Energy (kcal/mol)Reference
Uncatalyzed (1,4-regioisomer)NoneOne-step, asynchronous18.84 nih.gov
Uncatalyzed (1,5-regioisomer)NoneOne-step, asynchronous18.51 nih.gov
Catalyzed (CuAAC)Copper(I)Stepwise, polar14.29 nih.gov
Catalyzed (RuAAC)RutheniumStepwise (oxidative coupling/reductive elimination)Rate-determining step varies with ligands/substituents researchgate.net

DFT calculations are a reliable tool for predicting the spectroscopic signatures of molecules, which aids in their structural characterization. By calculating the vibrational frequencies and nuclear magnetic shieldings, one can obtain theoretical Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra that can be compared with experimental data. nih.govacs.org

For a molecule like this compound, DFT methods such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)) can be used to optimize the molecular geometry and compute its vibrational spectra. nih.gov The calculated frequencies correspond to specific vibrational modes, such as the characteristic C≡C and C-H stretches of the alkyne groups and the C=O stretch of the ester functionalities. These theoretical spectra can confirm structural assignments from experimental FTIR analysis. researchgate.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted with high accuracy using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. nih.govacs.org The calculations provide theoretical chemical shifts that, when correlated with experimental values, confirm the molecular structure. This predictive power is invaluable for identifying reaction intermediates and final polymer structures where experimental characterization can be complex. worktribe.com

Table 2: Illustrative Data for DFT-Based Spectroscopic Prediction
Spectroscopic ParameterComputational MethodPredicted Value (Example)Typical Experimental Value RangeReference
¹³C Chemical Shift (Alkyne C≡C)DFT (GIAO)~70-85 ppm~70-90 ppm acs.org
¹H Chemical Shift (Alkyne ≡C-H)DFT (GIAO)~2.5 ppm~2.0-3.0 ppm researchgate.net
IR Frequency (Alkyne C≡C Stretch)DFT (B3LYP)~2150 cm⁻¹~2100-2260 cm⁻¹ acs.org
IR Frequency (Ester C=O Stretch)DFT (B3LYP)~1730 cm⁻¹~1735-1750 cm⁻¹ acs.org

Elucidation of Azide-Alkyne Cycloaddition Pathways

Molecular Dynamics (MD) Simulations of Polymer Network Formation

While DFT is excellent for studying specific reaction steps, Molecular Dynamics (MD) simulations are employed to model the collective behavior of atoms and molecules over time, making them ideal for investigating polymer network formation and predicting material properties. researchgate.net MD simulations solve Newton's equations of motion for a system of interacting atoms, allowing researchers to observe the dynamic evolution of the system. researchgate.net

For materials derived from this compound, MD simulations can model the crosslinking process where the dialkyne ester reacts with a diazide monomer to form a 1,2,3-triazole-linked thermoset network. The simulation begins by constructing a model system containing the monomers in a simulation box. researchgate.net By defining the bonding, angles, dihedrals, and non-bonded interactions (force field), the simulation tracks the positions and velocities of every atom. As the simulated reaction proceeds, covalent bonds form between the alkyne and azide functionalities, leading to the growth of a cross-linked polymer network.

These simulations provide insights into the network's topology, crosslink density, and the glass transition temperature (Tg). Furthermore, MD can be used to predict key mechanical properties of the final material, such as its Young's modulus, shear modulus, and stress-strain behavior, offering a molecular-level understanding of how monomer structure translates to macroscopic material performance. rsc.orgmdpi.com

Table 3: Key Stages and Outputs of an MD Simulation for Polymer Network Formation
Simulation StageDescriptionKey OutputsReference
System InitializationConstruction of the initial configuration of monomers (e.g., this compound and a diazide) in a simulation box. Assignment of initial velocities.Initial positions and velocities of all atoms. researchgate.net
EquilibrationThe system is run for a period to allow it to reach thermal and pressure equilibrium, relaxing any non-physical initial configurations.A stable, equilibrated system at the desired temperature and pressure. researchgate.net
Crosslinking SimulationReactive bonding algorithms are used to form new covalent bonds between reactive sites (alkynes and azides) when they are within a certain cutoff distance.Polymer network topology, conversion rate, crosslink density. rsc.org
Property CalculationAfter network formation, the simulation is continued to sample configurations and calculate thermophysical and mechanical properties from the atomic trajectories.Glass transition temperature (Tg), density, mechanical moduli, diffusion coefficients. mdpi.comrsc.org

Quantitative Structure-Reactivity Relationships (QSAR/QSPR) for Alkyne Esters

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical tools that correlate the chemical structure of compounds with their biological activity (QSAR) or physicochemical properties (QSPR). meilerlab.org These models are built by calculating a set of numerical parameters, known as molecular descriptors, that encode structural, electronic, and topological features of the molecules. igi-global.com

For a class of compounds like alkyne esters, including this compound, QSPR models can be developed to predict their reactivity or the properties of the materials they form. For instance, a QSPR model could predict the rate of the azide-alkyne cycloaddition based on descriptors calculated for different alkyne and azide precursors. Descriptors can range from simple constitutional indices (e.g., molecular weight) to complex quantum chemical parameters (e.g., HOMO/LUMO energies, partial atomic charges). aaai.org

By training a model on a dataset of alkyne esters with known experimental reactivity, a mathematical equation is derived that can then be used to predict the reactivity of new, untested compounds. This approach accelerates the discovery of optimal crosslinkers for specific applications without the need to synthesize and test every possible candidate. Similarly, QSPR can be applied to predict properties of the resulting polymers, such as Tg or mechanical strength, based on the descriptors of the constituent monomers. aaai.org

Table 4: Examples of Molecular Descriptors Used in QSAR/QSPR Models
Descriptor ClassExample DescriptorsInformation EncodedReference
ConstitutionalMolecular Weight, Atom Count, Bond CountBasic molecular composition and size. igi-global.com
TopologicalWiener Index, Kier & Hall Connectivity IndicesMolecular branching and connectivity. igi-global.com
GeometricMolecular Surface Area, Molecular Volume3D shape and size of the molecule. aaai.org
Quantum ChemicalHOMO/LUMO Energies, Dipole Moment, Partial ChargesElectronic structure and charge distribution. aaai.org

Future Research Directions and Emerging Applications of Diprop 2 Ynyl Butanedioate

Exploration of Novel Polymer Architectures and Composites

The bifunctional nature of diprop-2-ynyl butanedioate, with its two reactive alkyne end-groups, makes it an ideal monomer for the synthesis of various polymer architectures. Research in this area is expected to focus on creating polymers with precisely controlled structures and, consequently, finely tuned mechanical and thermal properties.

One of the most promising routes for polymerization is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.goviris-biotech.de By reacting this compound with various diazide monomers, researchers can synthesize linear polytriazoles. acs.org The structure of the diazide comonomer and the flexible butanedioate linker will be crucial in determining the final properties of the polymer, which could range from flexible elastomers to rigid, high-strength materials. nih.gov

Furthermore, the two alkyne groups enable this compound to act as a crosslinker, forming robust three-dimensional polymer networks. specialchem.com When incorporated into a polymer matrix containing azide (B81097) functionalities, it can significantly enhance the material's tensile strength, thermal stability, and glass transition temperature (Tg). specialchem.comnih.gov The resulting crosslinked polymers exhibit improved resistance to deformation and chemical degradation due to the formation of strong covalent bonds within the network. specialchem.com Systematic variation of the concentration of this di-alkyne monomer allows for the creation of networks with tailored crosslink densities, providing a pathway to materials with a wide spectrum of properties, from tough and ductile to hard and rigid. nih.govresearchgate.net

Polymer Architecture Monomers/Components Key Characteristics Potential Applications
Linear Polytriazole This compound + Diazide Monomer (e.g., 1,2-bis(2-azidoethoxy)ethane)Thermoplastic, soluble in select organic solvents, defined stereochemistry possible with specific monomers. acs.orgsci-hub.boxAdvanced coatings, fibers, engineering plastics.
Crosslinked Network Base Polymer (with azide groups) + this compound (as crosslinker)Thermosetting, enhanced tensile strength and modulus, increased thermal stability, reduced flexibility. specialchem.comnih.govAdhesives, dental composites, 3D printing resins. nih.gov
Branched/Dendritic Structures This compound + Multifunctional Azide CoreHighly branched, globular structure, numerous terminal groups for further functionalization.Functional additives, rheology modifiers, nanoscale carriers.

Expanding the Scope of Click Chemistry Applications in Materials Science

The terminal alkyne groups of this compound are perfectly suited for the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction, which is renowned for its high efficiency, specificity, and mild reaction conditions. thermofisher.com This reaction forms a stable, covalent 1,2,3-triazole ring, a structure that itself can contribute to the material's properties. nih.gov Future research will likely expand the use of this molecule as a versatile linker and crosslinker in various materials science contexts.

One key area is the surface modification of materials. Substrates such as polymers or glass slides can be functionalized with azide groups and subsequently reacted with this compound. nih.gov This process can be used to alter surface properties like hydrophobicity or to prepare surfaces for further specific molecular attachment.

As a difunctional linker, it can be polymerized with diazides to create high-molecular-weight polytriazoles, a process that benefits from the efficiency of click chemistry to achieve high degrees of polymerization where other methods might fail. sci-hub.box These reactions can often be performed without the need for solvents or catalysts, leading to "greener" polymer production. nih.gov The resulting triazole-containing polymers have been noted for their favorable mechanical properties and potential for biocompatibility. nih.gov The ability to form strong adhesive bonds, particularly to copper surfaces, has also been demonstrated for polymers synthesized via CuAAC. sci-hub.box

Click Reaction Partner (Azide Source) Resulting Material/System Key Properties Emerging Application
Azide-functionalized polymersCrosslinked polymer networkIncreased crosslink density, improved mechanical strength and thermal stability. nih.govHigh-performance thermosets, hydrogels.
Azide-functionalized surfaces (e.g., silica, gold)Surface-modified materialCovalently attached alkyne layer for further functionalization.Biosensors, chromatographic supports, smart surfaces.
Small molecule diazidesLinear polytriazole polymerHigh molecular weight, good solubility in organic solvents like DMF. sci-hub.boxSpecialty polymer films, adhesives. sci-hub.box
Azide-terminated dendronsDendritic or hyperbranched polymersControlled, complex architectures with high functionality. mdpi.comNanocarriers for catalysis, functional coatings.

Potential for Integration into Drug Delivery Systems and Biomolecule Conjugation

The unique combination of a biodegradable linker and reactive handles in this compound makes it a highly promising candidate for advanced biomedical applications, particularly in drug delivery and bioconjugation.

The central butanedioate (succinate) moiety is a key feature. Polyesters based on succinic acid are known for their biodegradability and biocompatibility. uminho.ptresearchgate.netmdpi.com The ester linkages are susceptible to hydrolysis in the physiological environment, which can be harnessed for controlled drug release. ethz.chacs.org Succinate (B1194679) linkers have been successfully used in various drug delivery systems, including antibody-drug conjugates (ADCs), to connect a therapeutic agent to its carrier. acs.orgnih.govresearchgate.net

The terminal alkyne groups provide convenient sites for attaching biomolecules using click chemistry. researchgate.net This bio-orthogonal reaction allows for the specific and efficient conjugation of this compound to proteins, peptides, or nucleic acids that have been pre-functionalized with an azide group. nih.govresearchgate.net This capability is critical for creating targeted drug delivery systems, where the compound can act as a bridge between a targeting moiety (like an antibody) and a cytotoxic drug. nih.goviris-biotech.de The controlled release of the drug can then be triggered by the cleavage of the succinate ester linker within the target cell or tissue. acs.orgnih.gov

Biomolecule for Conjugation Conjugation Strategy Resulting System Potential Application
Antibody (azide-modified)CuAAC Click ChemistryAntibody-Drug Conjugate (ADC) with a cleavable succinate linker. nih.govTargeted cancer therapy. researchgate.net
Peptide/Protein (azide-modified)CuAAC Click ChemistryProtein-linker conjugate. researchgate.netEnzyme immobilization, therapeutic protein delivery.
Oligonucleotide (azide-modified)CuAAC Click ChemistryDNA/RNA-linker conjugate. acs.orgGene delivery, diagnostic probes.
Drug molecule (with amine/hydroxyl group)Esterification with succinic anhydride (B1165640), then propargylationDrug-diprop-2-ynyl butanedioate conjugateCreation of a "clickable" prodrug for subsequent attachment to a carrier.

Development of Sustainable Synthesis and Application Methodologies

In line with the growing emphasis on green chemistry, future research will undoubtedly focus on developing sustainable methods for both the synthesis and application of this compound. acs.orgsolubilityofthings.com The principles of green chemistry, such as waste prevention, atom economy, and the use of renewable feedstocks, provide a framework for this development. acs.orgsolubilityofthings.com

A key opportunity lies in the sourcing of the starting materials. Succinic acid, the precursor to the butanedioate linker, can be produced from renewable resources through the fermentation of biomass, making this portion of the molecule fully bio-based. researchgate.netmdpi.com This contrasts with traditional petrochemical routes and significantly improves the sustainability profile of the final compound.

The synthesis of the ester bonds itself can be made greener. Traditional esterification methods often rely on harsh conditions and hazardous solvents. jove.com Emerging alternatives include enzymatic catalysis, using enzymes like lipase, which operates under mild conditions and offers high selectivity, reducing the formation of byproducts. researchgate.net Additionally, the use of safer solvents, such as acetonitrile, can replace more hazardous options like chlorinated solvents, further minimizing the environmental impact of the synthesis. jove.com Research into greener synthetic routes for propargyl derivatives, for instance, through catalytic processes that avoid stoichiometric reagents, is also an active area that will contribute to the sustainable production of this compound. mdpi.comnih.govorganic-chemistry.org

Synthesis Aspect Conventional Method Potential Sustainable Alternative Green Chemistry Principle(s) Addressed
Succinic Acid Source Petroleum-based feedstocksFermentation of renewable biomass. researchgate.netmdpi.comUse of Renewable Feedstocks. acs.org
Esterification Catalyst Strong mineral acids (e.g., H₂SO₄)Lipase enzyme. researchgate.netCatalysis, Design for Energy Efficiency. acs.org
Esterification Solvent Dichloromethane (B109758), DMF. jove.comAcetonitrile or solvent-free conditions. jove.comcore.ac.ukSafer Solvents and Auxiliaries. acs.org
Purification Column chromatographyExtraction and washing sequences. jove.comPrevention of Waste. acs.org

Q & A

Q. What are the key physicochemical properties of Diprop-2-ynyl butanedioate, and how are they determined experimentally?

Methodological Answer: Key properties include molecular weight, solubility, boiling/melting points, and reactivity. Experimental determination involves:

  • Spectroscopic analysis : NMR (¹H/¹³C) for structural confirmation (e.g., carbonyl and alkyne group identification) .
  • Chromatography : HPLC or GC-MS with acetonitrile (ACN)/trifluoroacetic acid (TFA) gradients to assess purity (>95% thresholds) .
  • Thermogravimetric analysis (TGA) : To determine thermal stability and decomposition profiles.
  • Solubility tests : Systematic titration in polar/non-polar solvents (e.g., ethanol, hexane) under controlled temperatures.

Q. What synthetic methodologies are commonly employed for the laboratory-scale preparation of this compound?

Methodological Answer: Synthesis typically involves esterification of butanedioic acid with propargyl alcohol under acidic catalysis:

  • Stepwise procedure : Reflux equimolar ratios of reactants with sulfuric acid (0.1–1 mol%) in anhydrous toluene, followed by Dean-Stark trap for water removal .
  • Purification : Liquid-liquid extraction (ethyl acetate/water) and vacuum distillation to isolate the product.
  • Yield optimization : Adjusting reaction time (12–24 hrs) and temperature (80–110°C) using Design of Experiments (DOE) principles .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Methodological Answer:

  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula and detect impurities.
  • Fourier-transform infrared spectroscopy (FTIR) : Identify functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹, alkyne C≡C at ~2100 cm⁻¹).
  • X-ray diffraction (XRD) : Resolve crystal structure and stereochemistry for solid-phase samples.
  • Polarimetry : Assess optical activity if chiral byproducts are suspected .

Q. What safety protocols should be implemented when handling this compound in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, goggles, and fume hoods for vapor containment.
  • Toxicity screening : Follow EPA guidelines for acute toxicity assays (e.g., LD50 in rodent models) and environmental impact assessments .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses due to potential hydrolysis.
  • Waste disposal : Segregate as hazardous organic waste under RCRA regulations .

Advanced Research Questions

Q. How can reaction conditions be optimized for this compound-mediated Diels-Alder reactions to achieve maximum regioselectivity?

Methodological Answer:

  • Solvent screening : Test polar aprotic solvents (e.g., DMF, THF) to stabilize transition states and enhance diene/dienophile interactions .
  • Catalyst selection : Evaluate Lewis acids (e.g., BF3·Et2O) for rate acceleration and stereochemical control.
  • Kinetic studies : Use stopped-flow UV-Vis spectroscopy to monitor reaction progress and identify rate-limiting steps.
  • DOE frameworks : Apply factorial designs to variables (temperature, catalyst loading) and analyze via response surface methodology (RSM) .

Q. What computational chemistry approaches are suitable for modeling the electronic properties and reactivity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity in cycloaddition reactions .
  • Molecular dynamics (MD) simulations : Probe solvent effects on conformational flexibility.
  • QSPR models : Correlate substituent effects (e.g., alkyne vs. ester groups) with reaction outcomes using machine learning algorithms .

Q. How should researchers address contradictory data regarding the catalytic efficiency of this compound in different solvent systems?

Methodological Answer:

  • Systematic replication : Reproduce experiments using standardized conditions (e.g., solvent purity, inert atmosphere) .
  • Meta-analysis : Aggregate literature data (e.g., via EPA HERO database protocols) to identify confounding variables like moisture or trace metals .
  • In situ monitoring : Employ Raman spectroscopy to detect solvent-dependent intermediate formation.

Q. What experimental strategies can elucidate the degradation pathways of this compound under various environmental conditions?

Methodological Answer:

  • Photolysis studies : Expose samples to UV light (254 nm) and analyze breakdown products via LC-MS .
  • Hydrolysis kinetics : Conduct pH-dependent studies (pH 3–11) with kinetic modeling to derive rate constants.
  • Microbial assays : Incubate with soil microbiota and quantify biodegradation via CO2 evolution tests .
  • Ecotoxicity profiling : Use Daphnia magna or Aliivibrio fischeri bioassays to assess ecological risks .

Q. Notes

  • Avoid abbreviations; full chemical names are used per guidelines.
  • References exclude non-academic sources (e.g., BenchChem).
  • Advanced questions emphasize hypothesis testing, data reconciliation, and novel methodology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.